

# Application Notes and Protocols: Intranasal Delivery of Avizafone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avizafone** is a water-soluble lysine prodrug of diazepam, a benzodiazepine with potent anxiolytic, anticonvulsant, and sedative properties.[1][2] The inherent low aqueous solubility of diazepam poses a significant challenge for developing aqueous intranasal formulations, which are desirable for rapid systemic drug delivery.[3][4][5][6][7][8] Intranasal administration offers a non-invasive route that can bypass first-pass metabolism, leading to rapid drug absorption and onset of action, which is particularly advantageous in acute medical situations like seizure emergencies.[1][3][4][6][7]

The formulation strategy for intranasal **avizafone** involves the co-administration of the hydrophilic prodrug with a converting enzyme.[1][4] This approach is designed to rapidly convert **avizafone** to diazepam in situ within the nasal cavity.[3][9] This enzymatic conversion generates a supersaturated solution of diazepam, which enhances its permeation across the nasal mucosa.[3][5] Studies have shown that this method can lead to rapid and complete absorption of diazepam, potentially offering a therapeutic alternative to intravenous diazepam or intramuscular midazolam for the management of seizure emergencies.[1][4]

## **Data Presentation**

The following tables summarize key pharmacokinetic data from a preclinical study in rats, comparing different doses of intranasally administered **avizafone** (co-administered with a



converting enzyme, aminopeptidase B) to intravenous diazepam.[1]

Table 1: Pharmacokinetic Parameters of Diazepam in Plasma Following Intranasal **Avizafone** Administration in Rats.[1]

| Dose of Avizafone<br>(Diazepam<br>Equivalent, mg/kg) | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) |
|------------------------------------------------------|--------------|----------------|---------------------|
| 0.500                                                | 71.5 ± 9.3   | 5              | 77.8 ± 6.0          |
| 1.00                                                 | 388 ± 31     | 8              | 112 ± 10            |
| 1.50                                                 | 355 ± 187    | 5              | 114 ± 7             |

Data presented as mean ± standard deviation.

Table 2: Estimated First-Order Absorption Rate Constants.[1]

| Analyte      | First-Order Absorption Rate Constant (ka, min <sup>-1</sup> ) |
|--------------|---------------------------------------------------------------|
| Diazepam     | $0.0689 \pm 0.0080$                                           |
| Intermediate | 0.122 ± 0.022                                                 |

Data derived from a physiologically based pharmacokinetic model.

# Experimental Protocols Protocol for In Vitro Permeability Studies

This protocol is based on studies using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model of the nasal epithelium.[3][6][7]

Objective: To assess the in vitro permeability of diazepam generated from an **avizafone**-protease formulation.

Materials:



#### Avizafone

- Aspergillus oryzae (A.O.) protease
- MDCKII-wt cell monolayers grown on Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)
- · Lucifer yellow
- High-performance liquid chromatography (HPLC) system

## Methodology:

- Culture MDCKII-wt cells on Transwell inserts until a confluent monolayer is formed.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance
   (TEER) and performing a lucifer yellow permeability assay.[3][6][7]
- Prepare the avizafone-protease solution in HBSS at the desired concentrations.
- Add the avizafone-protease solution to the apical side of the Transwell inserts.
- Collect samples from the basolateral side at predetermined time intervals.
- Analyze the concentration of diazepam and avizafone in the basolateral samples using a validated HPLC method.[3][6][7]
- Calculate the flux of diazepam across the cell monolayer.

## **Protocol for In Vivo Pharmacokinetic Studies in Rats**

This protocol is based on a study evaluating the plasma and brain concentrations of diazepam following intranasal administration of **avizafone** in rats.[1]

Objective: To determine the pharmacokinetic profile of diazepam after intranasal administration of an **avizafone**-enzyme formulation.

#### Materials:



#### Avizafone

- Human aminopeptidase B (APB)
- Male Sprague-Dawley rats
- Intranasal administration device (e.g., micropipette)
- Blood collection supplies (e.g., catheters, syringes, EDTA tubes)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

## Methodology:

- House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
- Surgically implant catheters for blood sampling prior to the study.
- Prepare the intranasal formulation by mixing avizafone and APB immediately before administration.[1]
- Administer a single intranasal dose of the avizafone/APB formulation to the rats. A typical administration volume is 30 μl, delivered as 15 μl into each nostril.[1]
- Collect serial blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.
- Process the blood samples to obtain plasma and store them at -80°C until analysis.
- Analyze the plasma concentrations of diazepam and its metabolites using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, and bioavailability.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for in vivo pharmacokinetic studies.





Click to download full resolution via product page

Caption: Prodrug conversion and mechanism of action.



Click to download full resolution via product page

Caption: Rationale for intranasal avizafone formulation.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 3. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal coadministration of a diazepam prodrug with a converting enzyme results in rapid absorption of diazepam in rats [healthpartners.com]
- 5. Conversion of a soluble diazepam prodrug to supersaturated diazepam for rapid intranasal delivery: Kinetics and stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Intranasal Delivery of Avizafone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665846#avizafone-formulation-for-intranasal-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com